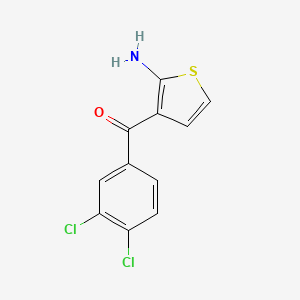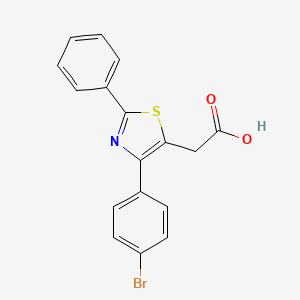![molecular formula C9H12N4 B15228610 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228610.png)
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is a heterocyclic compound with a unique structure that combines a pyrrole ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrrole with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: A closely related compound with a similar structure but different substitution pattern.
2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-ylamine: Another analogue with variations in the position of the amino group.
Uniqueness
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanamine |
InChI |
InChI=1S/C9H12N4/c1-7-11-6-9-3-2-8(4-5-10)13(9)12-7/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
ALLITBMNSKMCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C2CCN)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)
![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
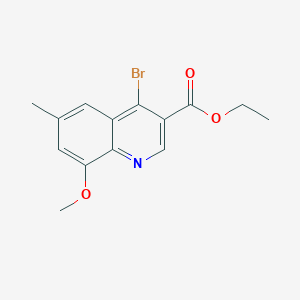
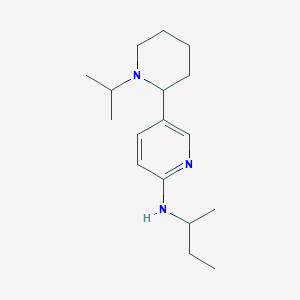

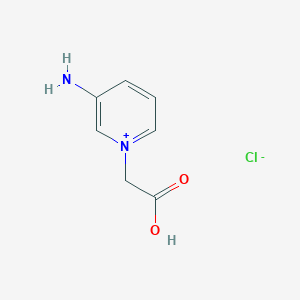
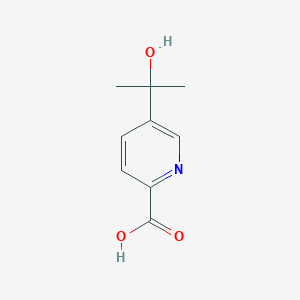
![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
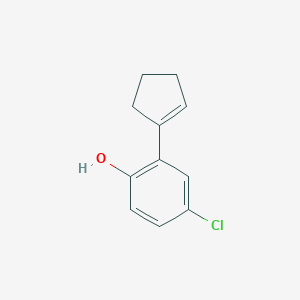

![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)
